

# X-ray crystal structure of 2-Bromo-5-nitro-1H-indole analogs

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## Compound of Interest

Compound Name: 2-Bromo-5-nitro-1H-indole

Cat. No.: B580400

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A comparative analysis of the X-ray crystal structures of 2-bromo-1H-indole analogs is presented, offering insights into their molecular geometry and packing. Due to the absence of publicly available crystallographic data for **2-Bromo-5-nitro-1H-indole**, this guide focuses on structurally related bromo-substituted indole derivatives. This information is valuable for researchers and professionals in the field of drug development for understanding structure-activity relationships.

## Crystallographic Data Comparison of Bromo-Indole Analogs

The following table summarizes the key crystallographic parameters for two bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs. These compounds, while differing from the target molecule by the absence of a nitro group and the presence of a phenylsulfonyl group at the N1 position, provide the closest available structural information.

Parameter	Analog 1: 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole	Analog 2: 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole
Chemical Formula	C <sub>16</sub> H <sub>14</sub> BrNO <sub>2</sub> S	C <sub>23</sub> H <sub>18</sub> BrNO <sub>2</sub> S
Formula Weight	379.25	464.36
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	15.1931 (7)	10.1583 (4)
b (Å)	7.6973 (4)	16.5931 (6)
c (Å)	13.9110 (7)	12.3842 (5)
α (°)	90	90
β (°)	108.019 (4)	103.116 (3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1546.01 (13)	2033.42 (14)
Z	4	4
Calculated Density (g/cm <sup>3</sup> )	1.629	1.517
R-factor	0.042	0.038

## Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the compared analogs are detailed below.

### Synthesis of Bromo-Indole Analogs

The synthesis of the bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs involves a multi-step process starting from commercially available indole derivatives. The general procedure includes N-protection with a phenylsulfonyl group, followed by bromination at the desired

position using a suitable brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent. Further modifications, such as the introduction of substituents at the 2 or 3 positions, are achieved through standard organic synthesis protocols.

## X-ray Crystallography

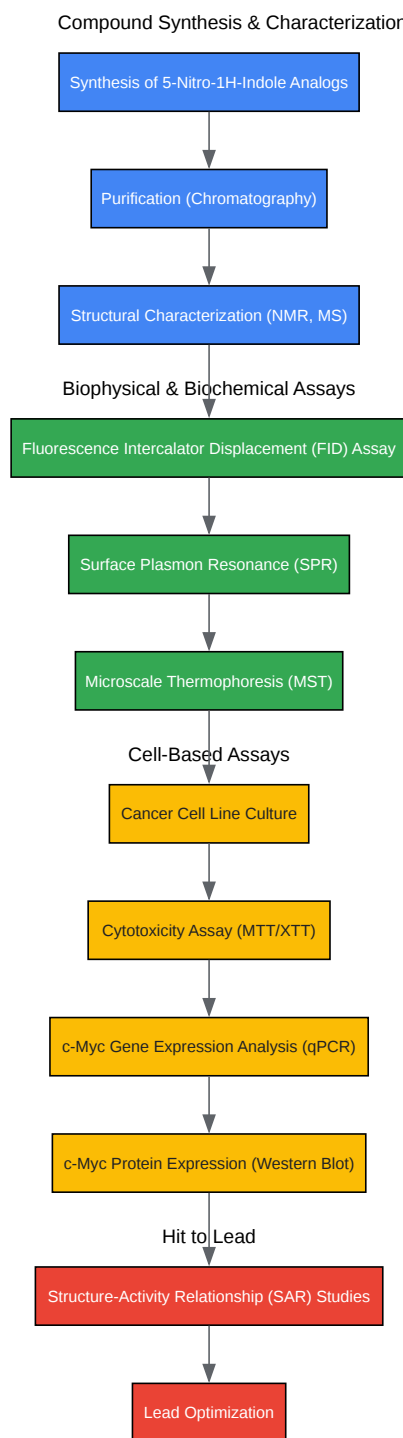
Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the compound in an appropriate organic solvent system. Data collection was performed on a diffractometer equipped with a graphite-monochromated Mo K $\alpha$  radiation source ( $\lambda = 0.71073$  Å) at a controlled temperature. The structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Biological Context and Signaling Pathways

While specific biological data for the structurally characterized bromo-indole analogs is not detailed in the crystallographic study, related 5-nitro-1H-indole derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to act as binders to the c-Myc promoter G-quadruplex, a DNA secondary structure that plays a role in the regulation of c-Myc oncogene expression. Downregulation of c-Myc can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating a simplified workflow for the screening of such indole derivatives for their anticancer activity.

## Workflow for Screening of Indole Analogs as c-Myc Inhibitors

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Caption: Workflow for anticancer drug screening of indole analogs.

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